molecular formula C6H12ClF2N B599289 4-(Difluoromethyl)piperidine hydrochloride CAS No. 1283717-58-7

4-(Difluoromethyl)piperidine hydrochloride

Cat. No.: B599289
CAS No.: 1283717-58-7
M. Wt: 171.616
InChI Key: GBTVMRGLIWAZPK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the addition of a difluoromethyl group enhances its chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)piperidine hydrochloride typically involves the introduction of a difluoromethyl group into the piperidine ring. One common method is the difluoromethylation of piperidine using difluoromethylating agents. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow chemistry and catalytic processes. The choice of reagents and reaction conditions is crucial to ensure the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

4-(Difluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)piperidine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

4-(difluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTVMRGLIWAZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283717-58-7
Record name 4-(difluoromethyl)piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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